Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate ester group. This compound is used in various scientific research applications due to its versatile reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1,3-dicarboxylic acid with thionyl chloride to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the cyclobutane ring, leading to ring-opening and formation of dicarboxylic acids.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity . The compound’s effects are mediated through interactions with specific molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but with a propanoate backbone instead of a cyclobutane ring.
Ethyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 3-(bromosulfonyl)cyclobutane-1-carboxylate: Similar but with a bromosulfonyl group instead of a chlorosulfonyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPZRVIYDYSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-41-2, 1932811-28-3 |
Source
|
Record name | methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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